molecular formula C15H17NO B1328351 5-METHYL-2-(PHENETHYLOXY)ANILINE CAS No. 806603-62-3

5-METHYL-2-(PHENETHYLOXY)ANILINE

Cat. No.: B1328351
CAS No.: 806603-62-3
M. Wt: 227.3 g/mol
InChI Key: DUNMQAMYFPNOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-2-(PHENETHYLOXY)ANILINE: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methyl group at the 5-position and a phenylethoxy group at the 2-position of the aniline ring. This compound is known for its versatility and unique properties, making it valuable in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-2-(PHENETHYLOXY)ANILINE can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, the reaction of 5-methyl-2-bromoaniline with 2-phenylethanol under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-METHYL-2-(PHENETHYLOXY)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-METHYL-2-(PHENETHYLOXY)ANILINE serves as a building block for the preparation of more complex molecules. It is used in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research. It is used in the development of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-METHYL-2-(PHENETHYLOXY)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methoxy-5-[(2-phenylethoxy)methyl]aniline
  • 2-Methylquinoline
  • N,N-Dimethylethanamine
  • N-Ethylethanamine

Comparison: Compared to similar compounds, 5-METHYL-2-(PHENETHYLOXY)ANILINE stands out due to its unique substitution pattern on the aniline ring. The presence of both a methyl group and a phenylethoxy group imparts distinct chemical and physical properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

IUPAC Name

5-methyl-2-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-7-8-15(14(16)11-12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMQAMYFPNOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649861
Record name 5-Methyl-2-(2-phenylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

806603-62-3
Record name 5-Methyl-2-(2-phenylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.